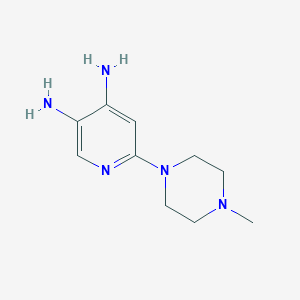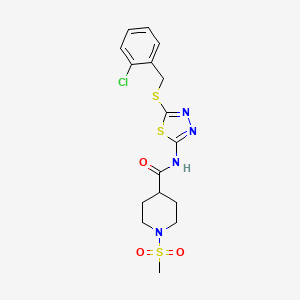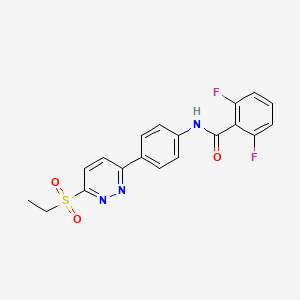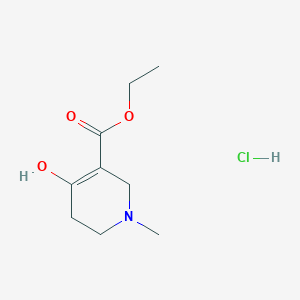
6-(4-甲基哌嗪-1-基)吡啶-3,4-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as phenylpiperazines . It consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound involves the reaction of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine with cyanamide . The reaction is carried out in the presence of TMSC1 .Molecular Structure Analysis
The molecular formula of this compound is C10H17N5 . The InChI code is 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 .Chemical Reactions Analysis
The compound has been described as a selective competitive inhibitor of C1 . It has been shown to inhibit heparin-induced immune complex-triggered CP activation, Ab sensitized sheep erythrocyte-driven CP lysis, pathway-specific ELISA of CP activation, and C1 cleavage of C2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, and stored in a freezer, under -20C .科学研究应用
Leukemia Treatment
This compound is structurally related to Imatinib, a therapeutic agent used to treat leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival . The structural similarity suggests that 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine could potentially be used in the development of new leukemia treatments.
Antifungal and Antimicrobial Agents
Compounds with the piperazinyl cinnoline structure have shown potential as antifungal agents . The presence of the piperazin-1-yl group in the compound could be exploited to synthesize new derivatives with enhanced antifungal and antimicrobial properties.
Anti-Tubercular Agents
Research indicates that substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl) compounds have been studied for their anti-tubercular properties . The compound could serve as a starting point for the design of new molecules targeting tuberculosis.
Antibacterial Activity
Molecular docking studies have shown that certain piperazine derivatives exhibit antibacterial activity by stabilizing enzyme-inhibitor complexes through hydrophobic interactions . This suggests that 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine could be a valuable scaffold for developing new antibacterial drugs.
Chemical Mechanical Planarization
In the field of materials science, related compounds have been used in chemical mechanical planarization processes for tungsten-containing substrates . This application is crucial in the semiconductor industry for smoothing surfaces at a microscopic level.
Pharmaceutical Salt and Crystal Forms
The compound has been used to create novel salt and crystal forms of pharmaceuticals . These forms can have different solubility, stability, and bioavailability profiles, which are important in drug formulation and delivery.
作用机制
Target of Action
Similar compounds have been found to interact withserine/threonine-protein kinases . These enzymes play a crucial role in various cellular processes, including cell cycle regulation, differentiation, and signal transduction pathways.
Mode of Action
It’s known that compounds with similar structures can formhydrogen bonds with their targets . This interaction can lead to changes in the target’s conformation and function, potentially altering cellular processes.
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinases, it may influence pathways related tocell cycle regulation and DNA repair .
Pharmacokinetics
Similar compounds have been found to haveprotein binding properties . These properties can impact the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Based on its potential targets, it may inducecell cycle arrest and activate DNA repair mechanisms .
Action Environment
For instance, the compound should be stored in a dark place , sealed in dry conditions, and preferably in a freezer under -20°C for optimal stability .
安全和危害
未来方向
属性
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14-2-4-15(5-3-14)10-6-8(11)9(12)7-13-10/h6-7H,2-5,12H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEWJXMBHSAXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)
![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)


![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)





![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2895676.png)
![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)
![1-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2895679.png)
